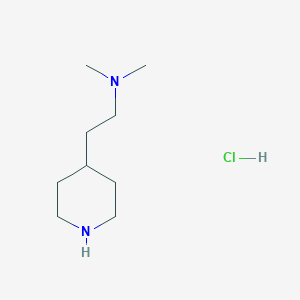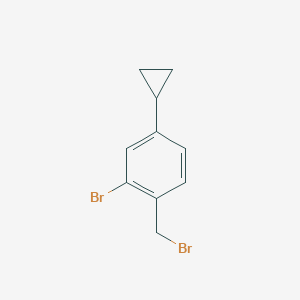![molecular formula C21H18Br2INO4 B13672553 tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13672553.png)
tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate is a complex organic compound with significant potential in various scientific fields. This compound features a tert-butyl ester group, a dibromo-substituted phenoxy group, and an indolinone moiety with an iodine atom. Its unique structure makes it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
The synthesis of tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate typically involves multiple steps, including halogenation, esterification, and condensation reactions. The synthetic route may start with the halogenation of a phenol derivative to introduce bromine atoms, followed by the formation of the indolinone moiety through cyclization and iodination. The final step involves the esterification of the phenoxy group with tert-butyl bromoacetate under basic conditions .
Analyse Des Réactions Chimiques
tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The indolinone moiety can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove halogen atoms or to convert the indolinone moiety to an indoline.
Substitution: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecular structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Applications De Recherche Scientifique
tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indolinone moiety is of interest for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Researchers are exploring its potential as a lead compound for drug development, particularly in targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The indolinone moiety can bind to active sites of enzymes, inhibiting their activity. The halogen atoms may enhance the compound’s binding affinity through halogen bonding interactions. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate include:
tert-Butyl 2-[2,6-Dibromo-4-[(5-chloro-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate: This compound has a chlorine atom instead of iodine, which may affect its reactivity and biological activity.
tert-Butyl 2-[2,6-Dibromo-4-[(5-fluoro-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate: The presence of fluorine can significantly alter the compound’s electronic properties and interactions with biological targets.
tert-Butyl 2-[2,6-Dibromo-4-[(5-methyl-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate: The methyl group can influence the compound’s steric and electronic characteristics, impacting its overall behavior in chemical and biological systems.
These comparisons highlight the uniqueness of this compound, particularly due to the presence of the iodine atom, which can enhance its reactivity and binding properties.
Propriétés
Formule moléculaire |
C21H18Br2INO4 |
|---|---|
Poids moléculaire |
635.1 g/mol |
Nom IUPAC |
tert-butyl 2-[2,6-dibromo-4-[(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C21H18Br2INO4/c1-21(2,3)29-18(26)10-28-19-15(22)7-11(8-16(19)23)6-14-13-9-12(24)4-5-17(13)25-20(14)27/h4-9H,10H2,1-3H3,(H,25,27) |
Clé InChI |
ROVZIXBTKKICPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1Br)C=C2C3=C(C=CC(=C3)I)NC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)





![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)


![3-Iodo-2-methylimidazo[1,2-b]pyridazine](/img/no-structure.png)


